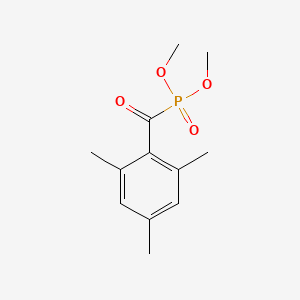
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate is an organophosphorus compound known for its role as a photoinitiator. This compound is particularly valuable in the field of polymer chemistry, where it is used to initiate polymerization reactions under UV light. Its structure consists of a phosphonate group attached to a benzoyl group, which is further substituted with three methyl groups at the 2, 4, and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trimethylbenzoyl chloride with dimethyl phosphite under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoyl group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active phosphonate derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacture of high-performance materials, including resins and composites.
Wirkmechanismus
The primary mechanism of action of dimethyl (2,4,6-trimethylbenzoyl)phosphonate involves the absorption of UV light, which leads to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in the formation of polymers. The compound’s effectiveness as a photoinitiator is due to its ability to generate radicals efficiently under UV light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different structural properties.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Known for its water solubility and biocompatibility, making it suitable for biological applications.
Uniqueness
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate is unique due to its specific structure, which allows for efficient radical formation under UV light. This makes it particularly valuable in applications requiring rapid and efficient polymerization.
Eigenschaften
CAS-Nummer |
91998-28-6 |
|---|---|
Molekularformel |
C12H17O4P |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
dimethoxyphosphoryl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C12H17O4P/c1-8-6-9(2)11(10(3)7-8)12(13)17(14,15-4)16-5/h6-7H,1-5H3 |
InChI-Schlüssel |
DNRABMKJJAJKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
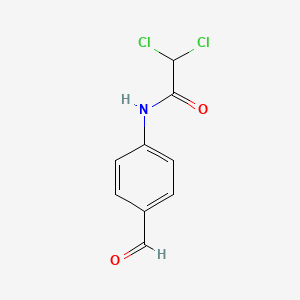
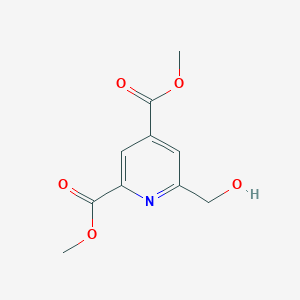
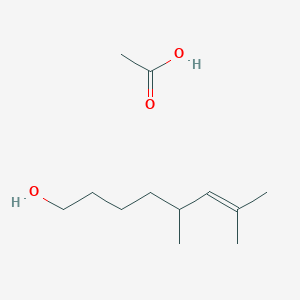
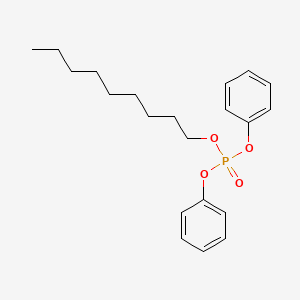
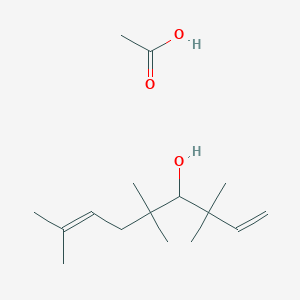
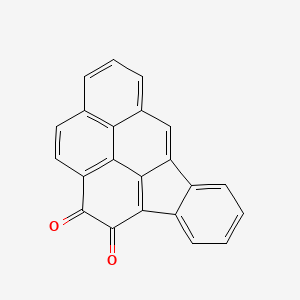
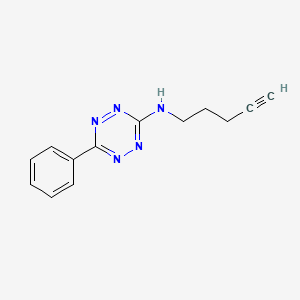
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
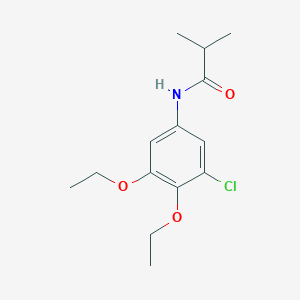
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

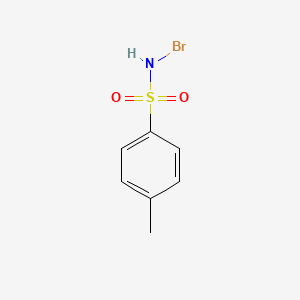
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
